molecular formula C11H15N3O3 B13025781 3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid

3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid

Cat. No.: B13025781
M. Wt: 237.25 g/mol
InChI Key: NHLRHGHWENHSII-UHFFFAOYSA-N
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Description

3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridazinone core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, acids, or bases depending on the type of substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid is unique due to its specific structural features, such as the pyridazinone core and the propanoic acid side chain. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

3-(6-methyl-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-2-yl)propanoic acid

InChI

InChI=1S/C11H15N3O3/c1-13-4-2-9-8(7-13)6-10(15)14(12-9)5-3-11(16)17/h6H,2-5,7H2,1H3,(H,16,17)

InChI Key

NHLRHGHWENHSII-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=NN(C(=O)C=C2C1)CCC(=O)O

Origin of Product

United States

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